Regiochemical Differentiation from Chloroquine Scaffolds for SNAr Reactivity
2-Chloroquinolin-4-amine possesses a chlorine atom at the 2-position, contrasting with the 7-chloro substitution found in the chloroquine scaffold. This structural difference dictates distinct synthetic utility, as the 2-position chlorine is amenable to nucleophilic aromatic substitution (SNAr) reactions under different conditions or with different selectivity than the 4-chloro or 7-chloro analogs [1]. This regiochemical distinction is paramount for accessing specific derivative libraries not attainable from 7-chloroquinoline starting materials.
| Evidence Dimension | Reactive Handle Position |
|---|---|
| Target Compound Data | 2-Chloro substituent |
| Comparator Or Baseline | Chloroquine scaffold (7-Chloro substituent) |
| Quantified Difference | Regiochemical difference (2- vs 7-position) |
| Conditions | Chemical structure and reactivity principles |
Why This Matters
This matters for procurement because the compound's unique regiochemistry makes it an essential, non-substitutable starting material for synthesizing chemical series that require a 2-chloro-4-aminoquinoline core.
- [1] Egan, T. J., Hunter, R., Kaschula, C. H., Marques, H. M., Misplon, A., & Walden, J. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283–291. View Source
